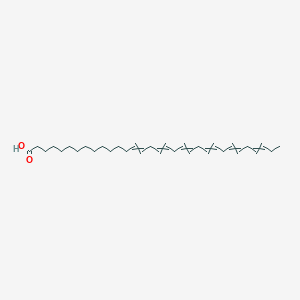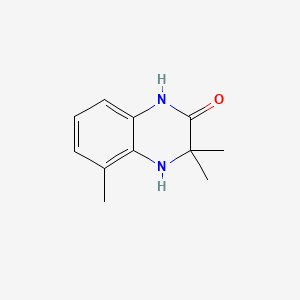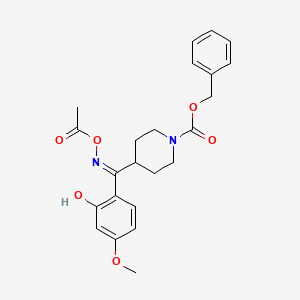
4-氨基苯酚-13C6
概述
描述
4-Aminophenol-13C6 is a stable isotope-labeled compound, specifically a derivative of 4-Aminophenol where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
科学研究应用
4-Aminophenol-13C6 is extensively used in various fields of scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of advanced materials and environmental testing
作用机制
Target of Action
4-Aminophenol-13C6 is a biochemical used in proteomics research
Biochemical Pathways
The metabolic pathway of 4-Aminophenol has been studied in certain bacterial strains. For instance, Burkholderia sp. strain AK-5 converts 4-Aminophenol to 1,2,4-trihydroxybenzene via 1,4-benzenediol . Another study found that Bacillus licheniformis strain PPY-2 degrades paracetamol (acetaminophen), producing 4-Aminophenol as a metabolite . These studies suggest that 4-Aminophenol and its isotopically labeled variant, 4-Aminophenol-13C6, could play a role in various biochemical pathways, particularly those involving aromatic compounds.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of 4-aminophenol, its unlabeled counterpart, have been investigated in the context of its use as a metabolite of paracetamol . It’s reasonable to assume that 4-Aminophenol-13C6 would have similar pharmacokinetic properties, but specific studies would be needed to confirm this.
Result of Action
For instance, 4-Aminophenol is known to have analgesic and antipyretic effects, and it’s a key metabolite in the body’s processing of paracetamol .
Action Environment
The action of 4-Aminophenol-13C6, like that of many biochemicals, can be influenced by various environmental factors. For instance, a study on the electrochemical reduction of 4-Nitrophenol, a compound structurally similar to 4-Aminophenol, found that acidic media and high temperatures favor the clean reduction of 4-Nitrophenol to 4-Aminophenol . It’s plausible that similar environmental conditions could influence the action, efficacy, and stability of 4-Aminophenol-13C6.
安全和危害
生化分析
Biochemical Properties
4-Aminophenol-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with DNA in studies of 4-aminophenol derivatives .
Cellular Effects
The effects of 4-Aminophenol-13C6 on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminophenol-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
4-Aminophenol-13C6 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenol-13C6 typically involves the reduction of 4-nitrophenol-13C6. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The reaction conditions generally include a solvent like ethanol or water and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 4-Aminophenol-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
4-Aminophenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with palladium catalyst are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
相似化合物的比较
Similar Compounds
4-Aminophenol: The non-labeled version of 4-Aminophenol-13C6.
2-Aminophenol: An isomer with the amino group in the ortho position.
3-Aminophenol: An isomer with the amino group in the meta position.
Uniqueness
4-Aminophenol-13C6 is unique due to its isotopic labeling, which makes it invaluable for tracing and analytical purposes. Unlike its non-labeled counterparts, it provides enhanced sensitivity and specificity in analytical techniques .
属性
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.082 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
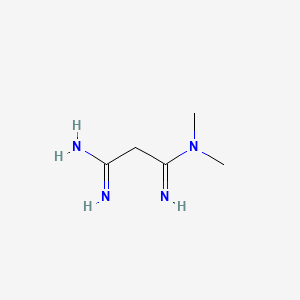

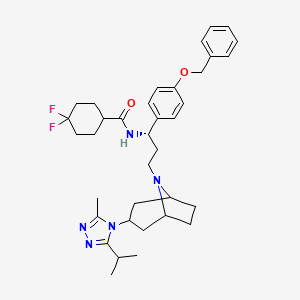

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)
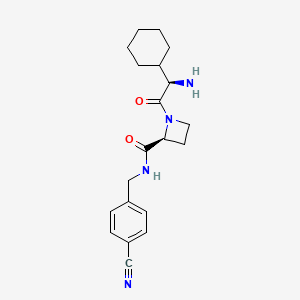
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)
